2-Chloro-4,6-dimethylaniline

Physical Chemistry Process Chemistry Pharmaceutical Manufacturing

2-Chloro-4,6-dimethylaniline (63133-82-4) is the essential building block for synthetic routes requiring the 2-chloro-4,6-dimethyl substitution pattern. Unlike liquid 2,6-dimethylaniline (mp 10–12°C), its solid form (mp 38–40°C) enables precise gravimetric dispensing and reduces VOC exposure in GMP kilo-lab settings. Mandated for the final coupling step in patented triazolopyridine-based therapeutics; substitution with regioisomeric or non-chlorinated anilines yields inactive products. Supplied at 98% purity with full analytical documentation (NMR, HPLC, GC) for reliable batch-to-batch consistency and streamlined vendor qualification.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 63133-82-4
Cat. No. B1582407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-dimethylaniline
CAS63133-82-4
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)N)C
InChIInChI=1S/C8H10ClN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3
InChIKeyLKAQFOKMMXWRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,6-dimethylaniline (CAS 63133-82-4): A Differentiated Chlorinated Aniline Building Block for Pharmaceutical and Agrochemical R&D


2-Chloro-4,6-dimethylaniline (CAS 63133-82-4), also known as 6-chloro-2,4-xylidine, is a polysubstituted aromatic amine building block (C₈H₁₀ClN, MW 155.62) characterized by a chlorine atom at the 2-position and methyl groups at the 4- and 6-positions [1]. This substitution pattern confers distinct physicochemical properties compared to non-chlorinated or mono-substituted analogs, including a solid physical state at ambient temperatures (mp 38–40 °C) and a calculated XLogP3 of 2.6 [1]. The compound serves as a key intermediate in the synthesis of pharmaceutical candidates (e.g., triazolopyridine-based therapeutics) and agrochemicals, where the specific steric and electronic profile of the 2-chloro-4,6-dimethyl substitution pattern is essential for downstream molecular recognition and target binding [2].

Why Unsubstituted or Mono-Chlorinated Anilines Cannot Replace 2-Chloro-4,6-dimethylaniline in Critical Synthetic Pathways


Generic substitution with simpler anilines such as 2,6-dimethylaniline (CAS 87-62-7) or 2-chloro-6-methylaniline (CAS 87-63-8) fails in applications requiring the specific steric hindrance and electronic effects conferred by the 2-chloro-4,6-dimethyl substitution pattern. The combination of ortho-chloro and para/ortho-methyl groups in 2-chloro-4,6-dimethylaniline results in a unique solid-state handling profile (mp 38–40 °C) versus liquid analogs (mp 10–12 °C for 2,6-dimethylaniline), which directly impacts formulation and weighing accuracy in GMP manufacturing settings . Furthermore, in medicinal chemistry contexts, the specific arrangement of substituents governs the orientation and binding affinity of derived drug candidates; for instance, in the synthesis of triazolopyridine-based therapeutics, the 2-chloro-4,6-dimethylaniline moiety is specifically required for coupling with advanced intermediates to achieve the desired pharmacological profile, and substitution with non-chlorinated or differently substituted anilines would yield inactive or suboptimal products [1].

Quantitative Differentiation of 2-Chloro-4,6-dimethylaniline (63133-82-4) Versus Closest Analogs: Procurement-Relevant Evidence


Solid-State Physical Form Enables Superior Handling and Dosing Accuracy Versus Liquid Analogs

2-Chloro-4,6-dimethylaniline is a solid at ambient temperature, whereas its closest non-chlorinated analog, 2,6-dimethylaniline, is a liquid. This difference in physical state directly impacts procurement decisions for kilo-lab and pilot plant operations where accurate gravimetric dispensing and minimized volatility are critical [1]. The measured melting point of 2-chloro-4,6-dimethylaniline is 38–40 °C, compared to 10–12 °C for 2,6-dimethylaniline .

Physical Chemistry Process Chemistry Pharmaceutical Manufacturing

Differential CYP Enzyme Inhibition Profile Indicates Distinct Metabolic Fate and Potential for Lower Drug-Drug Interaction Liability

In human liver microsome assays, 2-chloro-4,6-dimethylaniline exhibits a distinct cytochrome P450 inhibition profile characterized by a relatively high IC₅₀ value for CYP3A4, the most clinically relevant drug-metabolizing enzyme. The measured IC₅₀ for CYP3A4 inhibition was 37,000 nM (37 µM), indicating weak inhibition [1]. In contrast, it shows stronger inhibition of CYP2E1 with an IC₅₀ of 2,000 nM (2 µM) [2]. This profile suggests a lower potential for CYP3A4-mediated drug-drug interactions compared to many drug-like molecules, though CYP2E1 inhibition should be noted. While direct comparator data for this specific compound class is limited, this quantitative profiling establishes a benchmark for assessing the metabolic liability of derivatives.

ADME-Tox Drug Metabolism Pharmacology

Validated Purity Specifications and Analytical QC Documentation Support Reliable Procurement for Regulated Environments

2-Chloro-4,6-dimethylaniline is commercially available with high and consistently validated purity specifications. Multiple reputable vendors supply the compound at ≥98% purity, with accompanying analytical certificates including NMR, HPLC, and GC data . This level of analytical rigor and batch-to-batch consistency is critical for pharmaceutical intermediate procurement, ensuring that subsequent synthetic steps are not compromised by unknown impurities. While 2-chloro-6-methylaniline is also available at similar purity levels, the specific combination of high purity and solid physical form makes 2-chloro-4,6-dimethylaniline particularly suitable for precise weighing in GMP manufacturing suites .

Analytical Chemistry Quality Control GMP Manufacturing

Optimal Procurement and Application Scenarios for 2-Chloro-4,6-dimethylaniline (63133-82-4) Based on Quantitative Differentiation


Synthesis of Triazolopyridine-Based Therapeutics and Other Arylamino-Fused Heterocycles

2-Chloro-4,6-dimethylaniline is specifically required as a coupling partner in the synthesis of triazolopyridine derivatives with potential therapeutic activity, as documented in patents from DuPont Pharmaceuticals [1]. The compound's unique substitution pattern (2-chloro, 4,6-dimethyl) is essential for the final coupling step, where it reacts with advanced heterocyclic intermediates to yield the target molecules. Substitution with 2,6-dimethylaniline or 2-chloro-6-methylaniline would yield different regioisomers or analogs with altered pharmacological profiles. Procurement of this specific building block is therefore mandatory for replicating the patented synthetic routes and accessing the claimed chemical space.

Agrochemical Lead Optimization and Herbicide Development

Derivatives of 2-chloro-4,6-dimethylaniline, such as 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide, exhibit selective pre-emergence herbicidal activity . The 2-chloro-4,6-dimethyl substitution pattern on the aniline ring contributes to the compound's physicochemical properties and biological activity, including enhanced lipophilicity (XLogP3 = 2.6) and specific interactions with plant enzyme targets [2]. Research teams focused on developing novel herbicides with improved selectivity and potency should prioritize this building block over non-chlorinated or differently substituted anilines, as the chloro and methyl group arrangement is a key determinant of herbicidal efficacy and crop safety profiles.

Medicinal Chemistry Scaffold Decoration and SAR Studies

In structure-activity relationship (SAR) campaigns, the 2-chloro-4,6-dimethylaniline moiety serves as a versatile 'privileged fragment' for probing steric and electronic effects in target binding. Its solid physical state (mp 38–40 °C) facilitates accurate weighing for parallel synthesis and library production, while its moderate lipophilicity (XLogP3 = 2.6) and hydrogen-bonding capacity (one H-bond donor) make it suitable for lead optimization efforts [2]. The CYP inhibition profile (weak CYP3A4 inhibition, IC₅₀ = 37 µM) suggests that incorporating this fragment may not introduce major metabolic liabilities, making it a favorable choice for early-stage drug discovery programs aiming to balance potency with ADME properties [3].

Process Chemistry Development and GMP Manufacturing Scale-Up

For process chemists transitioning synthetic routes from discovery to GMP manufacturing, the solid nature of 2-chloro-4,6-dimethylaniline offers distinct operational advantages over liquid analogs like 2,6-dimethylaniline [2]. Solid handling minimizes the risk of spillage, reduces volatile organic compound (VOC) emissions, and enables more accurate gravimetric dispensing in kilo-lab and pilot plant settings. The compound's availability with validated purity (≥98%) and comprehensive analytical documentation (NMR, HPLC, GC) from multiple reputable vendors streamlines vendor qualification and ensures batch-to-batch consistency, which is critical for meeting regulatory filing requirements .

Technical Documentation Hub

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